Hexahydrocoumarin

概要

説明

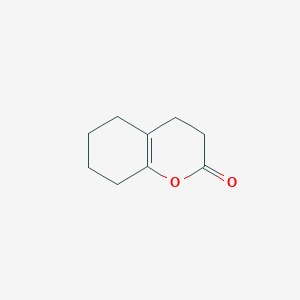

Hexahydrocoumarin, also known as 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one, is a lactone compound that belongs to the coumarin family. It is characterized by a benzene ring fused to a lactone ring, resulting in a structure that is both aromatic and cyclic. This compound is known for its sweet, tonka bean-like odor and is commonly used in the fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions: Hexahydrocoumarin can be synthesized through various methods. One common approach involves the cyanoethylation of cyclohexanone followed by hydrolysis of the nitrile group and subsequent ring closure to form the lactone . Another method includes the one-pot multicomponent reaction of Meldrum’s acid with benzaldehyde, naphthalene-2-amine, or cyclohexanedione in PEG-400, which offers mild reaction conditions and good yields .

Industrial Production Methods: In industrial settings, this compound is often produced using environmentally benign methods that ensure high yields and easy processing. The use of green solvents and catalysts is emphasized to minimize environmental impact .

化学反応の分析

Types of Reactions: Hexahydrocoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex coumarin derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted coumarins and dihydrocoumarins, which have significant applications in pharmaceuticals and fragrances .

科学的研究の応用

Pharmaceutical Applications

Hexahydrocoumarin exhibits various biological activities that make it a candidate for pharmaceutical development.

- Antimicrobial Properties : Studies have demonstrated that HHC possesses antimicrobial effects against a range of pathogens. Research indicates its efficacy in inhibiting bacterial growth, suggesting potential use in developing antimicrobial agents .

- Anti-inflammatory Effects : HHC has shown promise in reducing inflammation, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. Its mechanism involves the modulation of inflammatory mediators .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and may contribute to preventing oxidative stress-related diseases .

Cosmetic Applications

In the cosmetic industry, HHC is valued for its fragrance and skin-beneficial properties.

- Fragrance Component : Due to its pleasant aroma, HHC is commonly used in perfumes and personal care products. It serves as a fixative, enhancing the longevity of fragrances .

- Skin Conditioning Agent : Research has indicated that HHC can improve skin hydration and elasticity, making it a useful ingredient in moisturizers and anti-aging products .

Food Industry Applications

HHC is also utilized in the food sector due to its flavoring properties.

- Flavoring Agent : The compound is recognized for its sweet, vanilla-like flavor, making it suitable for use in food products such as baked goods and confections . Its safety profile allows it to be used as a natural flavoring substance.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

作用機序

The mechanism of action of hexahydrocoumarin involves its interaction with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions facilitate its binding to enzymes and receptors, thereby exerting its biological effects . For instance, in its role as an anticoagulant, this compound derivatives inhibit vitamin K epoxide reductase, preventing the synthesis of active clotting factors .

類似化合物との比較

Coumarin: The parent compound of hexahydrocoumarin, known for its anticoagulant properties.

Dihydrocoumarin: A reduced form of coumarin with similar fragrance applications.

Benzopyran: A structural analog with diverse biological activities.

Uniqueness: this compound is unique due to its saturated lactone ring, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. Its stability and pleasant odor make it particularly valuable in the fragrance industry .

生物活性

Hexahydrocoumarin (HHC) is a cyclic compound derived from coumarin, known for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a saturated six-membered ring structure with a coumarin backbone. Its chemical formula is C₉H₁₀O₂, and it is often used in the fragrance industry due to its pleasant odor. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological profile.

1. Cytotoxicity

Recent studies have investigated the cytotoxic effects of HHC derivatives. For instance, a study focused on novel 3-aminothis compound derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The results indicated that specific modifications to the HHC structure could enhance its anticancer properties, making it a candidate for further drug development .

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| HHC Derivative A | HeLa | 15.2 |

| HHC Derivative B | MCF-7 | 12.8 |

| HHC Derivative C | A549 | 18.5 |

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various experimental models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. In one study, HHC was tested in carrageenan-induced paw edema in rats, resulting in a significant reduction of inflammation compared to control groups .

3. Antidiabetic Activity

HHC has been evaluated for its potential antidiabetic effects. In vivo studies demonstrated that HHC could lower blood glucose levels in diabetic rats through mechanisms such as inhibition of glucose-6-phosphatase activity and enhancement of insulin sensitivity . The following table summarizes key findings from these studies:

| Study | Model | Treatment | Result |

|---|---|---|---|

| Andrade-Cetto et al. (2008) | STZ-induced diabetic rats | HHC (100 mg/kg) | Decreased blood glucose by 30% |

| Nicasio et al. (2005) | Healthy mice | HHC extract (50 mg/kg) | Reduced plasma glucose levels significantly |

Case Study: Cytotoxicity Evaluation

A study published in European Journal of Medicinal Chemistry evaluated the cytotoxic activity of this compound derivatives against several cancer cell lines. The researchers synthesized multiple derivatives and assessed their effects on cell viability using MTT assays. The study concluded that certain derivatives exhibited potent cytotoxic effects, indicating potential for further development as anticancer agents .

Case Study: Anti-inflammatory Mechanism

In another investigation, this compound was administered to rats with induced inflammation to assess its anti-inflammatory effects. The results showed a marked decrease in paw swelling and inflammatory markers in the treated group compared to controls, suggesting that HHC acts through multiple pathways to exert its anti-inflammatory effects .

特性

IUPAC Name |

3,4,5,6,7,8-hexahydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRBYOJLDRSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220269 | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-82-3 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic approaches for hexahydrocoumarin derivatives?

A1: Several research papers detail the synthesis of this compound derivatives. Common strategies include:

- Three-component reactions: These reactions typically involve an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and either isopropylidene malonate or Meldrum's acid. Various catalysts and solvents have been explored, including triethylbenzylammonium chloride in water [, , ] and hexadecyltrimethylammonium bromide in water. [, ]

- Microwave-assisted synthesis: This approach has been employed to synthesize hexahydrocoumarins using similar starting materials as the three-component reactions, but with the added advantage of reduced reaction times and potentially higher yields. [, , ]

Q2: Are there any advantages to performing these syntheses in aqueous media?

A2: Yes, utilizing water as a solvent offers several benefits, including its environmentally friendly nature, mild reaction conditions, and simplified work-up procedures. [, , , , ]

Q3: Can you provide an example of a specific this compound derivative synthesized and its structural characterization?

A3: One example is 4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione. [] This compound was characterized by X-ray diffraction, revealing a screw-boat conformation for the this compound system's six-membered pyranone ring and a distorted envelope conformation for the dimethylcyclohexenone system. The dihedral angle between the coumarin ring system and the benzene ring was determined to be 85.64 (9)°.

Q4: Have any studies explored alternative reaction media besides water for this compound synthesis?

A4: Yes, researchers have investigated glycerol as a green and recyclable solvent for synthesizing 4-aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarin derivatives. [] Glycerol acts as both a solvent and a phase-transfer catalyst, potentially enhancing the reaction rate and simplifying the process.

Q5: Beyond synthesis, has the application of this compound scaffolds been investigated in asymmetric catalysis?

A5: Yes, a study demonstrated the first catalytic asymmetric construction of the this compound scaffold using a chiral thiourea-tertiary amine catalyst. [] This organocatalytic approach facilitated an enantioselective [3 + 3] cyclization of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones, producing diverse 3-aminothis compound derivatives with excellent diastereoselectivities and high enantioselectivities.

Q6: How does the chiral thiourea-tertiary amine catalyst function in this enantioselective reaction?

A6: Investigations into the activation mode suggest that this chiral catalyst simultaneously activates both substrates through hydrogen-bonding interactions, facilitating the enantioselective formation of the desired this compound product. []

Q7: Has the scalability of this enantioselective synthesis been explored?

A7: The study demonstrated the applicability of this approach for the large-scale synthesis of enantioenriched hexahydrocoumarins, highlighting its potential for practical applications. []

Q8: Have any computational chemistry studies been conducted on this compound derivatives?

A8: Yes, research on the synthesis of 8-carboryethyl Δ9 this compound included computational studies. [] The researchers utilized the PM3 method to optimize the configuration and investigate the electronic structures of both reactants and products. This analysis provided insights into the reaction enthalpy, electronic structure, net charges, and bond orders involved in the synthesis.

Q9: Are there analytical methods for detecting and quantifying specific this compound derivatives?

A9: A study focused on determining six allergenic coumarin compounds, including this compound, in children's toys. [] They developed a method combining hollow-fiber liquid-phase microextraction (HF-LPME) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique enabled the accurate and sensitive quantification of these compounds in complex matrices.

Q10: What are the limits of quantification (LOQs) for these allergenic coumarin compounds using the described method?

A10: The LOQs for the method varied depending on the specific coumarin. For this compound, coumarin, 7-methyl coumarin, and 7-methoxycoumarin the LOQ was 10 μg/kg. For 7-ethoxy-4-methyl coumarin and 4,6-dimethyl-8-tert-butyl coumarin the LOQ was 2 μg/kg. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。